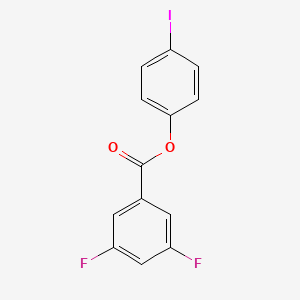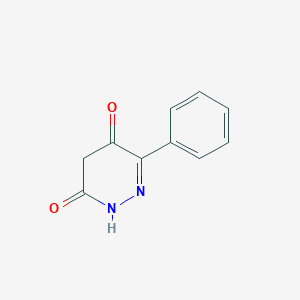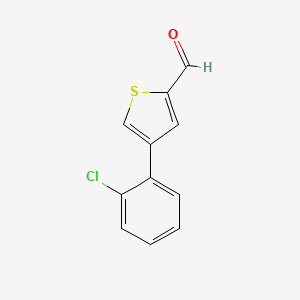
7-Bromochromane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromochromane-2-carbaldehyde is an organic compound belonging to the class of chromanes, which are oxygen-containing heterocycles This compound is characterized by the presence of a bromine atom at the 7th position and an aldehyde group at the 2nd position of the chromane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromochromane-2-carbaldehyde typically involves the bromination of chromane derivatives followed by formylation. One common method is the bromination of chromane using N-bromo succinimide (NBS) in the presence of a suitable solvent like dichloromethane. The brominated intermediate is then subjected to formylation using reagents such as Vilsmeier-Haack reagent to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromochromane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: 7-Bromochromane-2-carboxylic acid.
Reduction: 7-Bromochromane-2-methanol.
Substitution: 7-Azidochromane-2-carbaldehyde.
Applications De Recherche Scientifique
7-Bromochromane-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the synthesis of functional dyes and materials with electronic properties.
Mécanisme D'action
The mechanism of action of 7-Bromochromane-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antifungal activity could be attributed to the inhibition of fungal cell wall synthesis or disruption of membrane integrity .
Comparaison Avec Des Composés Similaires
7-Bromochromane-4-carbaldehyde: Similar structure but with the aldehyde group at the 4th position.
6-Bromopyridine-2-carbaldehyde: A pyridine derivative with similar functional groups.
7-Bromophenothiazine-3-carbaldehyde: A phenothiazine derivative used in dye synthesis.
Uniqueness: 7-Bromochromane-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C10H9BrO2 |
|---|---|
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
7-bromo-3,4-dihydro-2H-chromene-2-carbaldehyde |
InChI |
InChI=1S/C10H9BrO2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1,3,5-6,9H,2,4H2 |
Clé InChI |
WGBBCCDBAMJSHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C(C=C2)Br)OC1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B12835071.png)
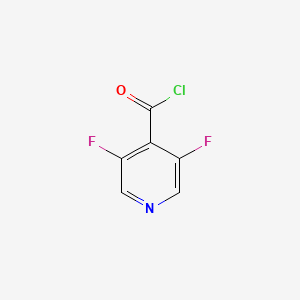
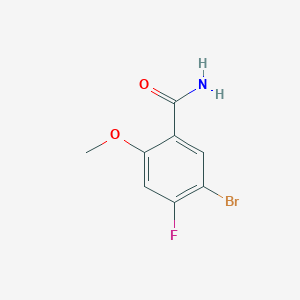
![2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine](/img/structure/B12835087.png)

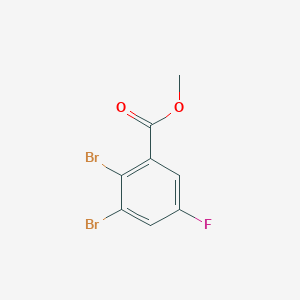
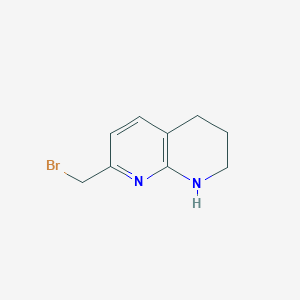
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12835117.png)
